Dimepranol-d6 N-Oxide
CAS No.:
Cat. No.: VC0209525
Molecular Formula: C₅H₇D₆NO₂
Molecular Weight: 125.2
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅H₇D₆NO₂ |
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Molecular Weight | 125.2 |
Introduction
Chemical Identity and Basic Properties
Dimepranol-d6 N-Oxide is a deuterated derivative of Dimepranol N-Oxide, characterized by its unique molecular structure containing six deuterium atoms. Deuteration—the replacement of hydrogen atoms with deuterium (²H or D)—creates a compound that maintains similar chemical properties to its non-deuterated counterpart while providing distinguishable mass spectrometric characteristics.
The compound is cataloged with specific identification parameters that help researchers track and utilize this specialized substance:
Basic Identification Parameters
Dimepranol-d6 N-Oxide presents with the following key identifiers:
This deuterated compound belongs to the broader family of N-oxide compounds, specifically those derived from Dimepranol. The non-deuterated version (Dimepranol N-Oxide) has a CAS number of 27607-29-0 and a molecular weight of 119.16 g/mol. The difference in molecular weight (approximately 6 g/mol) corresponds to the replacement of six hydrogen atoms with six deuterium atoms.
Structural Characteristics
Structurally, Dimepranol-d6 N-Oxide maintains the core features of Dimepranol N-Oxide, which is characterized by:
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A hydroxyl group
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A dimethylamino group
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A propane backbone
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An N-oxide functional group
The six deuterium atoms are strategically positioned within this structure, likely replacing hydrogens in locations that provide optimal utility for analytical applications.
Comparative Analysis with Related Compounds
Dimepranol-d6 N-Oxide exists within a family of related compounds, each with distinct properties and applications. Understanding these relationships provides context for its specific uses.
Comparison with Non-deuterated Analog
The table below compares key properties of Dimepranol-d6 N-Oxide with its non-deuterated counterpart:
Property | Dimepranol-d6 N-Oxide | Dimepranol N-Oxide |
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Molecular Formula | C5H7D6NO2 | C5H13NO2 |
Molecular Weight | 125.20 g/mol | 119.16 g/mol |
Catalogue Number | PA STI 033270 | Various |
CAS Number | Not specifically listed | 27607-29-0 |
IUPAC Name | 2-hydroxy-N,N-dimethylpropan-1-amine oxide (deuterated) | 2-hydroxy-N,N-dimethylpropan-1-amine oxide |
The primary difference lies in the substitution of six hydrogen atoms with deuterium, resulting in a mass difference of approximately 6 g/mol .
Related Deuterated Compounds
Dimepranol-d6 N-Oxide belongs to a series of deuterated Dimepranol derivatives, including:
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Dimepranol-d6 (Catalogue No.: PA STI 033250)
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Dimepranol-d6 Hydrochloride (Catalogue No.: PA STI 033260)
Applications in Research and Analysis
The specific applications of Dimepranol-d6 N-Oxide are shaped by its deuterated nature and relationship to the parent compound.
Analytical Reference Standards
Deuterated compounds like Dimepranol-d6 N-Oxide serve as invaluable internal standards in analytical methods such as:
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Liquid chromatography-mass spectrometry (LC-MS)
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Gas chromatography-mass spectrometry (GC-MS)
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Quantitative NMR spectroscopy
The presence of deuterium atoms creates distinct mass spectral patterns that allow these compounds to be easily distinguished from their non-deuterated counterparts, facilitating accurate quantification in complex matrices.
Quality Control Applications
In pharmaceutical and chemical industries, deuterated standards like Dimepranol-d6 N-Oxide are essential for:
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Validating analytical methods
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Calibrating instruments
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Confirming the identity and purity of non-deuterated analogs
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Quantifying impurities in drug substances
Physical and Chemical Properties
The physical and chemical properties of Dimepranol-d6 N-Oxide can be inferred from its molecular structure and comparison with its non-deuterated analog.
Predicted Physical Properties
Based on its molecular structure and weight, Dimepranol-d6 N-Oxide would likely exhibit the following physical characteristics:
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Appearance: Likely a solid at room temperature
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Solubility: Probably soluble in polar solvents due to its N-oxide functionality
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Melting point: Expected to be similar but slightly higher than the non-deuterated version
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Stability: Generally stable under standard storage conditions
Chemical Reactivity
The chemical behavior of Dimepranol-d6 N-Oxide would be expected to parallel that of Dimepranol N-Oxide, with some subtle differences:
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Slightly reduced reaction rates in processes involving the deuterated positions (kinetic isotope effect)
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Retention of the characteristic N-oxide chemistry, including potential for reduction to the amine
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Reactivity of the hydroxyl group in esterification or oxidation reactions
Methods of Detection and Analysis
The specialized nature of Dimepranol-d6 N-Oxide necessitates specific analytical approaches for its detection and quantification.
Mass Spectrometry
Mass spectrometry represents the most powerful technique for analyzing deuterated compounds:
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Electrospray ionization mass spectrometry (ESI-MS) can readily distinguish the deuterated compound from its non-deuterated counterpart based on the mass difference
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Multiple reaction monitoring (MRM) can be utilized for selective and sensitive quantification
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High-resolution mass spectrometry provides accurate mass measurements confirming molecular composition
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy offers valuable structural information about deuterated compounds:
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Deuterium NMR (2H-NMR) can directly observe the deuterium atoms
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Proton NMR (1H-NMR) will show characteristic absences of signals at positions where hydrogen has been replaced by deuterium
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Carbon-13 NMR (13C-NMR) will display altered splitting patterns for carbons bonded to deuterium
Chromatographic Methods
Chromatographic techniques provide means for separation and analysis:
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HPLC with UV or MS detection can separate Dimepranol-d6 N-Oxide from related compounds
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GC-MS may be applicable for derivatives of the compound
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Thin-layer chromatography (TLC) might serve as a rapid screening tool
Current Research Landscape and Future Directions
The research landscape surrounding Dimepranol-d6 N-Oxide and related compounds continues to evolve.
Current Research Applications
Based on general trends in deuterated compound research:
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Development of improved analytical methods for pharmaceutical impurity profiling
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Investigation of metabolic pathways of Dimepranol and related compounds
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Structure-activity relationship studies comparing deuterated and non-deuterated analogs
Future Research Directions
Several promising research directions emerge for Dimepranol-d6 N-Oxide:
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Exploration of kinetic isotope effects on the biological activity of Dimepranol
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Development of more sensitive and specific analytical methods utilizing this deuterated standard
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Investigation of alternative deuteration patterns to serve specific analytical needs
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Potential applications in drug discovery and development processes
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